Compound Description: This compound was synthesized and characterized using FT-IR, NMR, and LCMS data. [] The cyclization of the compound was a key finding in the study. []
Relevance: This compound, like 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide, contains both a thiazole ring and an acetamide group. Both compounds also feature a substituted phenyl ring attached to the thiazole. [] The presence of these shared structural motifs suggests potential similarities in their chemical properties and potential applications.
Compound Description: This series of compounds demonstrated enhanced antibacterial activity against Gram-negative bacteria compared to the control drug gentamycin. []
Relevance: These compounds share the presence of a thiazole ring and a nitrophenyl group with 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] The variations in substituents and their positions on the thiazole ring offer insights into structure-activity relationships and potential optimization strategies for antibacterial activity.
Compound Description: These bi-heterocyclic compounds were synthesized and screened against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase, for potential therapeutic applications against Alzheimer's disease and diabetes. []
Relevance: This series emphasizes the significance of the thiazole ring and acetamide group present in 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] The incorporation of various substituents on the oxadiazole ring allows for exploring structure-activity relationships related to enzyme inhibition and potential therapeutic applications.
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Compound Description: The crystal structure of this compound, determined by X-ray crystallography, revealed key intermolecular interactions. []
Relevance: This compound serves as a simplified analog of 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide, possessing the core thiazole ring and acetamide group. [] Studying its structural features, particularly the orientation of the phenyl ring relative to the thiazole, can provide insights into the conformational preferences of the target compound.
2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Compound Description: The crystal structure of this compound was analyzed to understand its three-dimensional arrangement and intermolecular interactions. []
Relevance: This compound is structurally similar to 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide, sharing the thiazole ring and acetamide group. [] The presence of a chlorine atom on the phenyl ring in this analog allows for investigating the influence of halogen substituents on the target compound's properties.
Compound Description: This compound and its mesylate monohydrate salt exhibited improved long-term stability and favorable release kinetics. []
Relevance: This compound highlights the importance of the thiazole ring, sulfonyl group, and acetamide group present in 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] The presence of a pyridine ring and a methyl group on the acetamide nitrogen in this analog provides valuable insights into the effects of substituent variations on stability and release properties.
Compound Description: This compound and its methanesulfonate monohydrate salt demonstrated improved long-term stability and promising release kinetics. []
Relevance: Similar to the previous compound, this analog also emphasizes the significance of the thiazole ring, sulfonyl group, and acetamide group found in 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] Comparing the effects of different salt forms, such as mesylate and methanesulfonate, on stability and release properties can offer valuable insights for optimizing the target compound's pharmaceutical formulation.
Compound Description: The crystal structure of this compound revealed key structural features, including dihedral angles and hydrogen bonding patterns. []
Relevance: Although this compound differs significantly from 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide in overall structure, it shares the presence of a thiazole ring. [] Analyzing its crystallographic data can provide insights into the conformational preferences and potential intermolecular interactions involving the thiazole moiety.
Compound Description: This compound was studied for its ability to form various crystal forms, including cocrystals, polymorphs, solvates, and hydrates. []
Relevance: This compound shares the benzothiazole core structure with 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] Investigating its diverse crystal forms can provide insights into the solid-state properties and potential polymorphism of the target compound.
Compound Description: This group of compounds showed promising antifungal and antibacterial activities, with some exhibiting greater potency against Xanthomonas oryzae pv. oryzae (Xoo) than the commercial antibacterial agent bismerthiazol. []
Relevance: These derivatives share the thiazole ring, acetamide group, and substituted phenyl rings found in 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] Their antimicrobial activities and structure-activity relationships provide valuable insights for exploring the potential biological applications of the target compound and its analogs.
Compound Description: These compounds were designed as potential nonsteroidal anti-inflammatory agents (NSAIDs). [] Docking studies were conducted to analyze their interactions with the cyclooxygenase-2 (COX-2) enzyme. [] Among them, N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide (S-4) showed the most potent anti-inflammatory and analgesic effects. []
Relevance: These compounds share the benzothiazole core and acetamide linker with 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] Studying their anti-inflammatory activity and COX-2 inhibitory potential can provide valuable insights for understanding the potential therapeutic applications of similar compounds.
Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and antioxidant activity using the agar-diffusion and DPPH methods, respectively. [] Most of the compounds demonstrated significant antioxidant activity and moderate antibacterial activity. []
Relevance: These compounds share the thiazole ring and acetamide linker with 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] The presence of an imidazole ring and variations in the arylidene substituent in these analogs provide insights into the structure-activity relationships associated with antioxidant and antibacterial properties.
Compound Description: The crystal structure of this compound was elucidated, revealing key structural features and intermolecular interactions. []
Relevance: While structurally complex compared to 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide, this compound shares the presence of a thiazole ring and acetamide group. [] Analyzing its crystal structure can provide valuable information about the conformational preferences and potential intermolecular interactions of these shared structural motifs.
Compound Description: This group of compounds was evaluated for their α-glucosidase inhibitory activity. [] Some compounds within this series, such as N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) and N-(4-(o-fluorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3j), exhibited significant inhibition. []
Relevance: These compounds share the thiazole ring and acetamide linker present in 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] Their α-glucosidase inhibitory activity suggests that modifications to the core structure, such as introducing a thiazolidinedione ring, can lead to compounds with potential antidiabetic properties.
Compound Description: This compound is a potent candidate for respiratory diseases and acts as a PI3K isoform inhibitor. []
Relevance: This compound highlights the relevance of the thiazole ring, sulfonyl group, and acetamide group found in 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] The presence of an imidazole ring and a methyl group on the thiazole ring in this analog offers insights into the structural variations that can lead to potent biological activities.
Compound Description: This compound exhibits interesting photochromic behavior in both solid and solution states. []
Relevance: While structurally distinct from 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide, this compound shares the presence of a nitrophenyl group and an acetamide group. [] Its photochromic properties highlight the potential for incorporating these functional groups into compounds with unique optical properties.
Compound Description: This series was designed as potential anticonvulsant agents and evaluated using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole tests in mice. [] Compounds 5b and 5q exhibited promising anticonvulsant activity with ED50 values of 15.4 and 18.6 mg/kg and protective indices of 20.7 and 34.9 in the MES test, respectively. []
Relevance: These derivatives share the benzothiazole core and the acetamide linker with 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] Exploring their anticonvulsant activity and structure-activity relationships can contribute to understanding the therapeutic potential of analogous compounds.
Compound Description: This radiolabeled compound was synthesized and used as a tool to study metabolic pathways and pharmacokinetics. []
Compound Description: The crystal structure of this compound was analyzed, revealing its conformational preferences and intermolecular interactions. []
Relevance: This compound shares the nitrophenyl group and the acetamide group with 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] Although it lacks the thiazole ring, studying its structural features can still provide insights into the conformational preferences and potential intermolecular interactions of these shared functional groups.
Compound Description: The crystal structure of this compound was analyzed to understand its three-dimensional arrangement and intermolecular interactions. []
Relevance: This compound shares the nitrophenyl group and the acetamide linker with 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] Studying its crystal structure and the influence of the nitrophenyl group on its conformation can provide insights for understanding the structural features of the target compound.
Compound Description: The crystal structure of this compound was analyzed to investigate its intermolecular interactions and packing arrangement. []
Relevance: This compound shares the nitrophenyl group and the acetamide group with 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] While structurally different, analyzing its crystal structure can offer insights into the potential intermolecular interactions involving these functional groups.
Compound Description: These compounds are potent inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. [] Two specific compounds, 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide (IC50 = 37 nM, Ro-61-8048) and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide (IC50 = 19 nM), demonstrated high affinity for this enzyme in vitro and blocked its activity in vivo. []
Relevance: This group of compounds shares the thiazole ring and sulfonamide group with 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide. [] Their potent inhibitory activity against kynurenine 3-hydroxylase highlights the potential of similar compounds as therapeutic agents for neurological disorders associated with dysregulation of the kynurenine pathway.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.